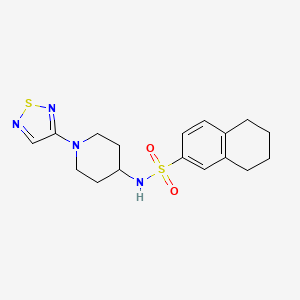

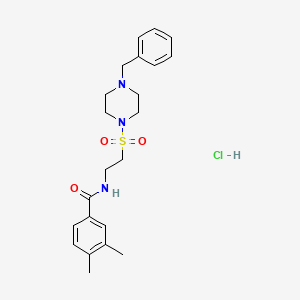

1-(Cyclopentylmethyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Cyclopentylmethyl)piperidine-4-carboxamide is a compound that has been studied for its various biological activities . It is a derivative of piperidine-4-carboxamide, which is known to be a potent dopamine reuptake inhibitor . The derivatives of this compound have been shown to relieve pain and achieve analgesia in mice . They also possess antibacterial activity against a series of Gram-positive and Gram-negative bacteria .

Synthesis Analysis

The synthesis of sulfonamide and amide derivatives of piperidine-4-carboxamide involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and H NMR .Molecular Structure Analysis

The molecular structure of the analogues of 1-(Cyclopentylmethyl)piperidine-4-carboxamide was confirmed by different techniques such as IR and H NMR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-(Cyclopentylmethyl)piperidine-4-carboxamide derivatives include amino-dechlorination and amino-dealkoxylation .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Cyclopentylmethyl)piperidine-4-carboxamide and its derivatives were analyzed using various techniques such as TLC, UV spectroscopy, IR spectroscopy, EIMS, and HNMR .Scientific Research Applications

Antibacterial Activity

1-(Cyclopentylmethyl)piperidine-4-carboxamide has been investigated for its antibacterial potential. Researchers have explored its efficacy against various bacterial strains, including Mycobacterium tuberculosis and M. abscessus . Understanding its mode of action and potential synergy with existing antibiotics could lead to novel therapeutic strategies.

DNA Gyrase Inhibition

In a whole-cell screen, this compound was identified as a hit against M. abscessus, suggesting its interaction with DNA gyrase—an essential enzyme involved in bacterial DNA replication and repair . Further studies could elucidate its precise mechanism of action and optimize its antibacterial properties.

Mechanism of Action

Target of Action

The primary target of the compound 1-(Cyclopentylmethyl)piperidine-4-carboxamide is the DNA gyrase in Mycobacterium abscessus . DNA gyrase is an essential enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes .

Mode of Action

1-(Cyclopentylmethyl)piperidine-4-carboxamide interacts with its target, the DNA gyrase, by inhibiting the enzyme’s activity . This inhibition prevents the supercoiling of DNA, which is a critical process for DNA replication and transcription .

Biochemical Pathways

The inhibition of DNA gyrase by 1-(Cyclopentylmethyl)piperidine-4-carboxamide affects the DNA replication and transcription pathways . The downstream effect of this inhibition is the prevention of DNA supercoiling, leading to the cessation of these critical cellular processes .

Result of Action

The molecular and cellular effects of 1-(Cyclopentylmethyl)piperidine-4-carboxamide’s action result in the inhibition of DNA replication and transcription in Mycobacterium abscessus . This inhibition leads to the cessation of these critical cellular processes, thereby inhibiting the growth and proliferation of the bacteria .

Future Directions

properties

IUPAC Name |

1-(cyclopentylmethyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c13-12(15)11-5-7-14(8-6-11)9-10-3-1-2-4-10/h10-11H,1-9H2,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNITFCTRUCFKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN2CCC(CC2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopentylmethyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2553897.png)

![ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetate](/img/structure/B2553898.png)

![Methyl 3-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-amido]-4-methylbenzoate](/img/structure/B2553907.png)

![1-(4-Chlorobenzoyl)-3-(thieno[2,3-d]pyrimidin-4-ylthio)azepan-2-one](/img/structure/B2553911.png)

![4-benzyl-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2553918.png)